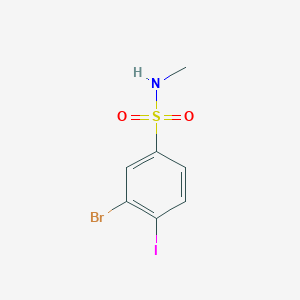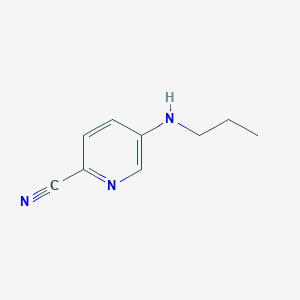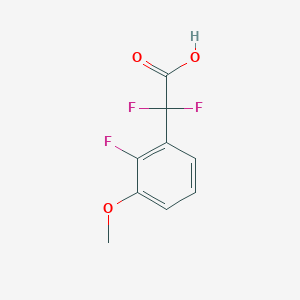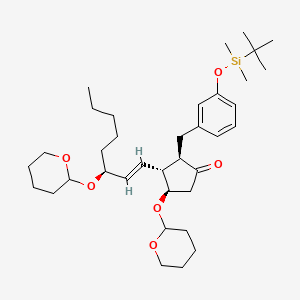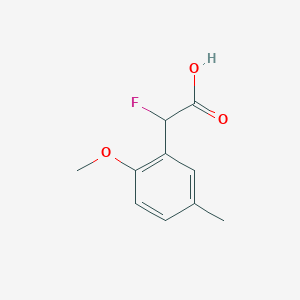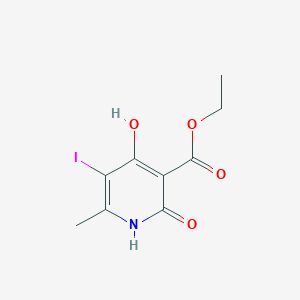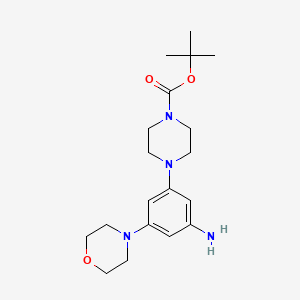![molecular formula C11H19BrO2 B13077873 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane](/img/structure/B13077873.png)
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C11H19BrO2 and a molecular weight of 263.17 g/mol . This compound is characterized by the presence of a bromocyclohexyl group and an oxolane ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclohexanol with oxirane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxirane ring . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
Types of Reactions
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include cyclohexyl derivatives.
Scientific Research Applications
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-([(2-Bromocyclohexyl)oxy]methyl)oxolane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions lead to the formation of new chemical bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
- 2-([(2-Chlorocyclohexyl)oxy]methyl)oxolane
- 2-([(2-Fluorocyclohexyl)oxy]methyl)oxolane
- 2-([(2-Iodocyclohexyl)oxy]methyl)oxolane
Uniqueness
2-([(2-Bromocyclohexyl)oxy]methyl)oxolane is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H19BrO2 |
|---|---|
Molecular Weight |
263.17 g/mol |
IUPAC Name |
2-[(2-bromocyclohexyl)oxymethyl]oxolane |
InChI |
InChI=1S/C11H19BrO2/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h9-11H,1-8H2 |
InChI Key |
OQKQQORNLYWIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2CCCO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


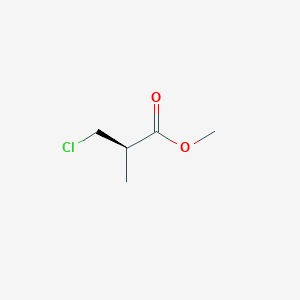
![Methyl 5-(4-methoxyphenyl)thieno[2,3-b]thiophene-2-carboxylate](/img/structure/B13077808.png)
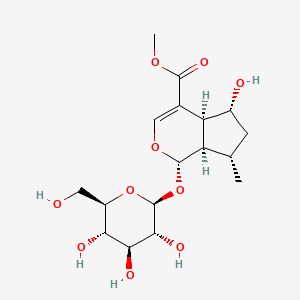
![N-[(4-Chloro-3-methylphenyl)methyl]thietan-3-amine](/img/structure/B13077823.png)
![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B13077824.png)

